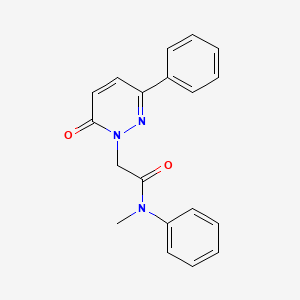![molecular formula C5H11ClO2S B14884255 1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
1-[(Chloromethyl)sulfonyl]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Chloromethyl)sulfonyl]butane is an organic compound with the molecular formula C5H11ClO2S. It is a sulfone derivative, characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to a butane chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)sulfonyl]butane can be synthesized through several methods. One common approach involves the reaction of butane-1-sulfonyl chloride with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the electrophile and the formaldehyde providing the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Chloromethyl)sulfonyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation: Major products are sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
1-[(Chloromethyl)sulfonyl]butane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(Chloromethyl)sulfonyl]butane involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various sulfonyl derivatives. The sulfonyl group can also participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Chloromethyl)sulfonyl]methylbenzene
- 1-[(Chloromethyl)sulfonyl]propane
- 1-[(Chloromethyl)sulfonyl]ethane
Uniqueness
1-[(Chloromethyl)sulfonyl]butane is unique due to its specific chain length and the presence of both chloromethyl and sulfonyl functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C5H11ClO2S |
|---|---|
Peso molecular |
170.66 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)butane |
InChI |
InChI=1S/C5H11ClO2S/c1-2-3-4-9(7,8)5-6/h2-5H2,1H3 |
Clave InChI |
WVRZNIKIYQPXQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
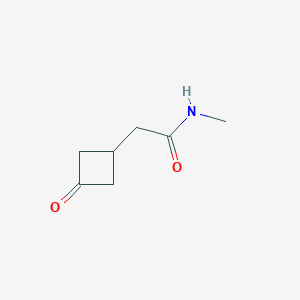
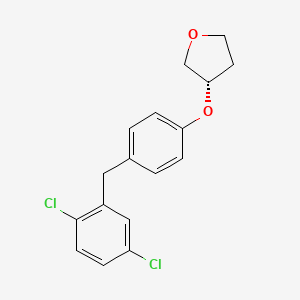
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
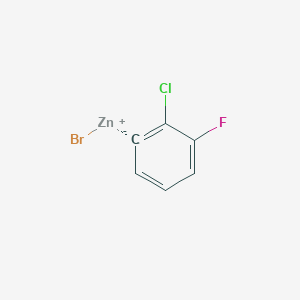
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
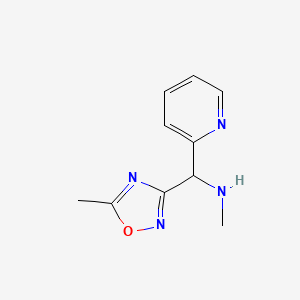
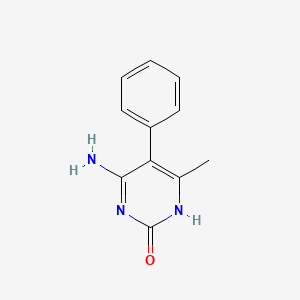


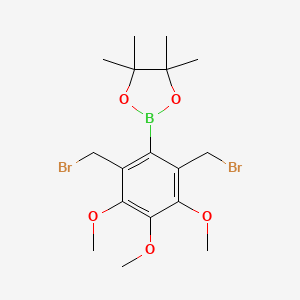
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

